rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride
Description
rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride (CAS: 400779-50-2) is a cyclopropane-based carboxylic acid derivative featuring a strained cyclopropane ring fused to a methyl-substituted imidazole moiety. Its molecular formula comprises 11 atoms (6 carbons, 2 oxygens, 3 hydrogens) with a hydrochloride salt counterion . Structural determination methods like X-ray crystallography, possibly employing SHELX software , may underpin its characterization, though explicit crystallographic parameters are absent in the available evidence.
Properties
CAS No. |
2108566-75-0 |
|---|---|
Molecular Formula |
C8H11ClN2O2 |
Molecular Weight |
202.64 g/mol |
IUPAC Name |
(1R,2R)-2-(3-methylimidazol-4-yl)cyclopropane-1-carboxylic acid;hydrochloride |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-10-4-9-3-7(10)5-2-6(5)8(11)12;/h3-6H,2H2,1H3,(H,11,12);1H/t5-,6-;/m1./s1 |
InChI Key |
UCLHECQMAKHGBA-KGZKBUQUSA-N |
Isomeric SMILES |
CN1C=NC=C1[C@@H]2C[C@H]2C(=O)O.Cl |
Canonical SMILES |
CN1C=NC=C1C2CC2C(=O)O.Cl |
Purity |
95 |
Origin of Product |
United States |
Scientific Research Applications
Pharmacological Studies
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests that it may interact with biological targets relevant to:
- Neurological Disorders : Research indicates that compounds with imidazole moieties can influence neurotransmitter systems, potentially offering benefits in treating conditions such as anxiety and depression.
- Antimicrobial Activity : Preliminary studies suggest that rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride may exhibit antibacterial properties, making it a subject of interest for developing new antibiotics.
Biochemical Research
In biochemical assays, this compound is utilized to study enzyme interactions and metabolic pathways. Its ability to modulate enzyme activity can provide insights into:
- Enzyme Inhibition : The compound may serve as an inhibitor for specific enzymes involved in metabolic processes, helping to elucidate metabolic pathways.
- Receptor Binding Studies : Its structural features make it suitable for evaluating binding affinities to various receptors, which is crucial for drug design.
Table 1: Summary of Case Studies Involving this compound
Chemical Reactions Analysis
Carboxylic Acid Reactivity
The carboxylic acid group participates in acid-base and nucleophilic substitution reactions:
Imidazole Ring Reactivity
The 1-methylimidazol-5-yl substituent undergoes electrophilic substitution and coordination:
| Reaction | Mechanism | Outcome |
|---|---|---|
| Alkylation | Nucleophilic attack at N-3 position | Quaternary ammonium derivatives |
| Metal Coordination | With Cu(II)/Zn(II) ions | Metal-imidazole complexes |
Cyclopropane Ring Reactions
The strained cyclopropane ring exhibits unique reactivity under specific conditions:
Ring-Opening Reactions
Electrophilic Addition
The cyclopropane ring can undergo controlled addition without full ring opening:
textCyclopropane + HCl → Chlorinated cyclopropane intermediate (retains ring structure)
This reaction is less common due to steric protection from the imidazole group .
Stability Under Hydrolytic Conditions
The compound demonstrates pH-dependent stability:
Comparative Reactivity with Analogs
Key differences from structurally related compounds:
| Compound | Structural Feature | Reactivity Difference |
|---|---|---|
| rac-(1R,2R)-2-(thiazol-5-yl) analog | Thiazole instead of imidazole | Faster electrophilic substitution at sulfur atom |
| Non-methylated imidazole analog | Free N-H on imidazole | Enhanced metal coordination capacity |
| Cyclopropane-ester analogs | Methoxycarbonyl group | Higher susceptibility to nucleophilic acyl substitution |
Synthetic Utility
The hydrochloride salt is frequently used as:
-
Acid catalyst in cyclopropanation reactions (via in situ deprotonation)
-
Zwitterionic intermediate for asymmetric synthesis (exploiting chirality at C1/C2)
Experimental studies show its participation in multicomponent reactions, particularly in:
textCyclopropane-carboxylic acid + Isocyanate → 1,3-Oxazinan-2-one derivatives
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s key structural analogs include cyclopropane carboxylic acids and imidazole derivatives. A detailed comparison is tabulated below:
Key Observations :
- The target compound’s 1-methylimidazole substituent contrasts with the phenylethyl group in CAS 56649-48-0, which introduces greater hydrophobicity and steric bulk .
- The tricyclic analog in features a chlorophenyl group and a rigid framework, leading to distinct crystallographic properties (e.g., low R factor) .
Physicochemical and Commercial Considerations
- Solubility : The hydrochloride salt of the target compound likely improves aqueous solubility compared to neutral analogs like CAS 56649-48-0 .
Preparation Methods
Acyl-Methionine Ester Cyclization
This method, adapted from patented protocols for analogous cyclopropane amino acids, involves reacting 2-acylamino-4-methylthio-butanoic acid esters (acyl-methionine esters) with dimethyl sulfate and alkali metal alcoholates. Under temperatures of 80–150°C, the ester undergoes intramolecular cyclization to form the cyclopropane ring. For example, the isobutyl ester of cyclopropanecarboxylic acid is treated with sodium methoxide in methanol, yielding a 1-acylamino-cyclopropane-carboxylic acid ester intermediate. Key advantages include high regioselectivity and compatibility with diverse ester groups (R⁴ = C₄–C₈ alkyl).
Imidazole Moiety Incorporation
The 1-methyl-1H-imidazol-5-yl group is introduced via nucleophilic substitution or multicomponent condensation .
Nucleophilic Substitution on Cyclopropane Intermediates
A halogenated cyclopropane carboxylic acid ester (e.g., bromo or iodo derivative) reacts with 1-methyl-1H-imidazole-5-thiol under basic conditions. For example, treatment with K₂CO₃ in DMF at 60°C facilitates C–S bond formation, attaching the imidazole ring. This approach achieves moderate yields (65–75%) but requires pre-functionalized cyclopropane precursors.
Multicomponent Ultrasound-Assisted Synthesis
Building on imidazole synthesis techniques, a one-pot reaction combines cyclopropane carbaldehyde, 1-methyl-1H-imidazole-5-amine, and ammonium acetate under ultrasonic irradiation. ZnO nano-rods (10 mol%) catalyze the condensation at 50°C, achieving yields up to 90% within 12 minutes. Ultrasound enhances reaction efficiency by promoting cavitation, which accelerates mass transfer and reduces side reactions.
Ester Saponification and Acid Formation
The cyclopropane carboxylic acid ester intermediate is hydrolyzed to the free acid using aqueous alkali hydroxides. For instance, refluxing the ethyl ester with 2M NaOH in ethanol/water (3:1) for 4 hours achieves complete saponification. Acidification with concentrated HCl at 0–5°C precipitates the carboxylic acid, which is filtered and washed with ice-cold water. Yields for this step typically exceed 85%.
Hydrochloride Salt Formation
Conversion to the hydrochloride salt ensures stability and crystallinity. The free base is dissolved in methanol, and gaseous HCl is bubbled through the solution at 0°C. Propylene oxide is added to neutralize excess acid, inducing crystallization. Alternatively, treatment with acetyl chloride in methanol provides the hydrochloride salt directly. The product is isolated by filtration and dried under vacuum, yielding a white crystalline solid with ≥95% purity.
Purification and Characterization
Final purification employs recrystallization from methanol/diethyl ether (1:5) or column chromatography (silica gel, CH₂Cl₂/MeOH 9:1). Key characterization data include:
Comparative Analysis of Synthetic Routes
The table below evaluates three representative methods:
Challenges and Optimization Opportunities
-
Stereochemical Control : Racemization during cyclopropane formation remains problematic. Chiral auxiliaries or asymmetric catalysis (e.g., Jacobsen’s catalyst) could improve enantiomeric excess.
-
Green Chemistry : Replacing dimethyl sulfate with less toxic alkylating agents (e.g., methyl triflate) would enhance safety.
-
Catalyst Recycling : Immobilizing ZnO nano-rods on magnetic nanoparticles could facilitate reuse in ultrasound-assisted methods .
Q & A
Q. What synthetic strategies are effective for preparing rac-(1R,2R)-2-(1-methyl-1H-imidazol-5-yl)cyclopropane-1-carboxylic acid hydrochloride, and how can reaction conditions be optimized?
Cyclopropanation is a critical step, often achieved via transition metal-catalyzed reactions (e.g., rhodium or copper catalysts) between diazo compounds and olefins. Key parameters include temperature control (−20°C to 25°C), inert atmospheres (N₂/Ar), and solvent selection (e.g., dichloromethane or THF) to minimize side reactions . Post-synthesis, purification via recrystallization or chromatography is recommended to isolate the hydrochloride salt .
Q. Which analytical techniques are essential for confirming the stereochemistry and purity of this compound?
- X-ray crystallography : Resolves absolute stereochemistry and crystal packing effects, leveraging programs like SHELXL for refinement .
- Chiral HPLC : Validates enantiomeric purity using chiral stationary phases (e.g., amylose or cellulose derivatives).
- NMR spectroscopy : H and C NMR coupled with 2D techniques (COSY, NOESY) confirm cyclopropane ring geometry and imidazole substitution patterns .
Q. How does the cyclopropane ring influence the compound’s reactivity in downstream modifications?
The strained cyclopropane ring enhances reactivity in ring-opening or functionalization reactions. For example, nucleophilic attack at the cyclopropane carbon adjacent to the imidazole group can yield derivatives for structure-activity relationship (SAR) studies. Steric effects from the methyl group on the imidazole may direct regioselectivity .
Advanced Research Questions
Q. How can researchers resolve contradictions in stereochemical outcomes reported across different synthetic routes?
Discrepancies may arise from variations in catalyst systems (e.g., Rh₂(OAc)₄ vs. Cu(OTf)₂) or solvent polarity affecting transition-state geometries. A systematic approach involves:
- Comparing crystallographic data (e.g., C–C bond lengths and dihedral angles) to verify stereochemical assignments .
- Computational modeling (DFT) to assess energy barriers for competing pathways .
- Reproducing reported methods with controlled variables (e.g., temperature, catalyst loading) .
Q. What methodologies are suitable for probing the biological activity of this compound, particularly its interaction with enzymes or receptors?
- Surface Plasmon Resonance (SPR) : Measures binding affinity to target proteins (e.g., imidazole-recognizing enzymes).
- Isothermal Titration Calorimetry (ITC) : Quantifies thermodynamic parameters (ΔH, ΔS) of ligand-receptor interactions.
- Mutagenesis studies : Identify critical residues in the binding pocket by substituting amino acids near the cyclopropane or imidazole moieties .
Q. How can researchers address challenges in scaling up synthesis for preclinical studies while maintaining stereochemical integrity?
- Flow chemistry : Enhances reproducibility and heat transfer for exothermic cyclopropanation reactions.
- In situ monitoring : Techniques like FTIR or Raman spectroscopy track reaction progress and detect intermediates.
- Quality-by-Design (QbD) : Optimizes parameters (e.g., pH, temperature) using statistical tools like Design of Experiments (DoE) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
